molecular formula C21H25NO4 B13177042 (S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid

(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid

Cat. No.: B13177042
M. Wt: 355.4 g/mol
InChI Key: SHRZMJHRBQEGBC-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a compound that features a biphenyl group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino group using the Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide to take care of the amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of glycerol as a solvent has been developed for the chemoselective N-Boc protection of amines, providing an efficient and green protocol .

Chemical Reactions Analysis

Types of Reactions

(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: The Boc-protected amino group allows for selective reactions in peptide synthesis.

    Medicine: Potential use in the development of pharmaceuticals due to its structural features.

    Industry: Utilized in the production of fine chemicals and materials.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1

InChI Key

SHRZMJHRBQEGBC-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.